molecular formula C24H34N4O B5381421 (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane

(2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane

Cat. No.: B5381421
M. Wt: 394.6 g/mol
InChI Key: ZKTYTQVOPSOJIO-QPTUXGOLSA-N
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Description

The compound (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-methoxyphenyl)-1,5-diazatricyclo[52202,6]undecane is a complex organic molecule characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and methoxyphenyl intermediates, followed by their coupling under specific conditions to form the tricyclic core. Key steps include:

    Formation of the Imidazole Intermediate: This involves the reaction of butylamine with glyoxal and ammonium acetate under reflux conditions.

    Preparation of the Methoxyphenyl Intermediate: This step involves the methylation of phenol using dimethyl sulfate in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The imidazole and methoxyphenyl intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, typically in the presence of a base like potassium carbonate and a solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the imidazole ring to a more saturated form.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide as bases.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated imidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s imidazole moiety is of particular interest due to its potential interactions with biological macromolecules. It is studied for its binding affinity to enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are being explored in medicinal chemistry. Its ability to interact with specific molecular targets suggests applications in the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The methoxyphenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-hydroxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane: Contains a hydroxy group instead of a methoxy group, affecting its polarity and hydrogen bonding capabilities.

Uniqueness

The presence of both the imidazole and methoxyphenyl groups in (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane imparts unique chemical properties, such as enhanced binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O/c1-3-4-5-22-25-14-19(26-22)15-28-16-21(17-6-8-20(29-2)9-7-17)24-23(28)18-10-12-27(24)13-11-18/h6-9,14,18,21,23-24H,3-5,10-13,15-16H2,1-2H3,(H,25,26)/t21-,23+,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTYTQVOPSOJIO-QPTUXGOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)CN2CC(C3C2C4CCN3CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1)CN2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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